3-(4-Chlorophenyl)-4-(3-nitrophenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-chlorophenyl)-4-{3-nitrophenyl}-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one is a heterocyclic compound that belongs to the pyrazolopyridine family This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring, with additional phenyl and nitrophenyl substituents
Preparation Methods
The synthesis of 3-(4-chlorophenyl)-4-{3-nitrophenyl}-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable diketone or β-keto ester.
Cyclization to form the pyrazolopyridine core: The pyrazole intermediate undergoes cyclization with a suitable aldehyde or ketone in the presence of a catalyst.
Introduction of substituents: The chlorophenyl and nitrophenyl groups are introduced through electrophilic aromatic substitution reactions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and catalysts.
Chemical Reactions Analysis
3-(4-chlorophenyl)-4-{3-nitrophenyl}-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the aromatic rings, using reagents such as halogens, alkylating agents, or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(4-chlorophenyl)-4-{3-nitrophenyl}-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: It is being investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: The compound’s unique structure makes it useful in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-4-{3-nitrophenyl}-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of these targets, inhibiting their activity and thereby exerting its biological effects. The specific pathways involved depend on the target and the context of its use.
Comparison with Similar Compounds
Similar compounds to 3-(4-chlorophenyl)-4-{3-nitrophenyl}-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one include other pyrazolopyridine derivatives, such as:
Pyrazolo[3,4-b]pyridine: The parent compound without the chlorophenyl and nitrophenyl substituents.
3-(4-bromophenyl)-4-{3-nitrophenyl}-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one: A similar compound with a bromine substituent instead of chlorine.
3-(4-chlorophenyl)-4-{3-methylphenyl}-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one: A derivative with a methyl group instead of a nitro group.
The uniqueness of 3-(4-chlorophenyl)-4-{3-nitrophenyl}-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one lies in its specific substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H13ClN4O3 |
---|---|
Molecular Weight |
368.8 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-4-(3-nitrophenyl)-2,4,5,7-tetrahydropyrazolo[3,4-b]pyridin-6-one |
InChI |
InChI=1S/C18H13ClN4O3/c19-12-6-4-10(5-7-12)17-16-14(9-15(24)20-18(16)22-21-17)11-2-1-3-13(8-11)23(25)26/h1-8,14H,9H2,(H2,20,21,22,24) |
InChI Key |
HQWOIHZDOTUWON-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(NN=C2NC1=O)C3=CC=C(C=C3)Cl)C4=CC(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.